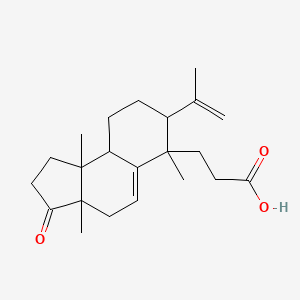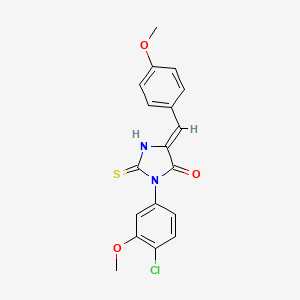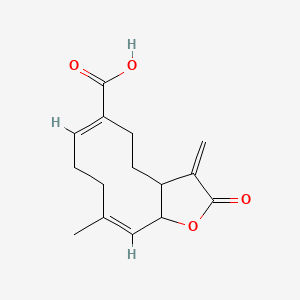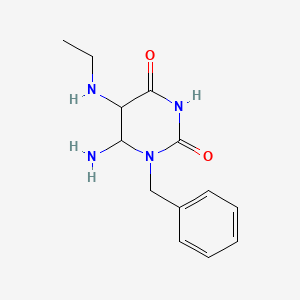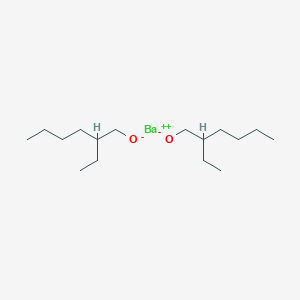
Barium 2-ethylhexoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium 2-ethylhexoxide is an organometallic compound with the chemical formula Ba[OCH₂(C₂H₅)CH(CH₂)₃CH₃]₂. It is commonly used as a reagent, catalyst, and precursor material in various industrial and scientific applications. This compound is known for its utility in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Preparation Methods
Barium 2-ethylhexoxide can be synthesized through several methods. One common approach involves the reaction of barium metal with 2-ethylhexanol under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation. The resulting product is then purified to obtain this compound in its desired form .
Chemical Reactions Analysis
Barium 2-ethylhexoxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form barium oxide and other by-products.
Substitution: It can participate in substitution reactions where the 2-ethylhexoxide group is replaced by other functional groups.
Precipitation: This compound can react with certain reagents to form precipitates, such as barium chromate when reacted with chromates.
Common reagents used in these reactions include oxidizing agents, acids, and other organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barium 2-ethylhexoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various barium-containing compounds and materials.
Biology: Research on barium compounds often explores their potential biological effects and interactions.
Medicine: While not directly used in medicine, barium compounds are studied for their potential diagnostic and therapeutic applications.
Mechanism of Action
The mechanism of action of barium 2-ethylhexoxide involves its interaction with other chemical species through its 2-ethylhexoxide groups. These interactions can lead to the formation of new compounds or materials, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Comparison with Similar Compounds
Barium 2-ethylhexoxide can be compared with other similar compounds, such as:
Barium isopropoxide: Another organometallic compound used in similar applications.
Barium ethoxide: Known for its use in organic synthesis and as a precursor for other barium compounds.
Barium 2-ethylhexanoate: Used in the preparation of thin-film superconductors.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
Molecular Formula |
C16H34BaO2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
barium(2+);2-ethylhexan-1-olate |
InChI |
InChI=1S/2C8H17O.Ba/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
InChI Key |
DXVDYXIHQRRWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


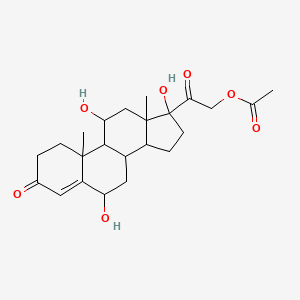
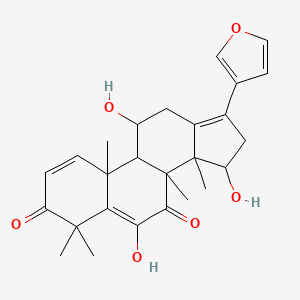
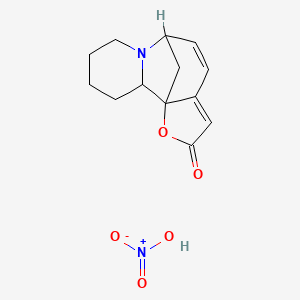
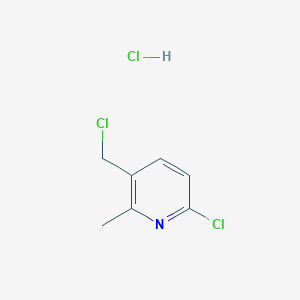
![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)
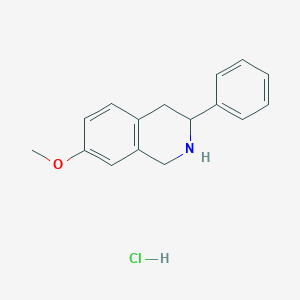
![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)
![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide](/img/structure/B12317290.png)
